

# Initial Preclinical Safety and Toxicity Profile of TDP-665759: A Technical Overview

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## Compound of Interest

Compound Name: TDP-665759

Cat. No.: B1681250

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial, publicly available preclinical toxicity and safety data for **TDP-665759**, a potent benzodiazepinedione inhibitor of the Hdm2:p53 protein-protein interaction. The information presented herein is collated from foundational research aimed at characterizing the compound's anti-tumor activity and mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and early safety considerations of targeting the Hdm2-p53 axis.

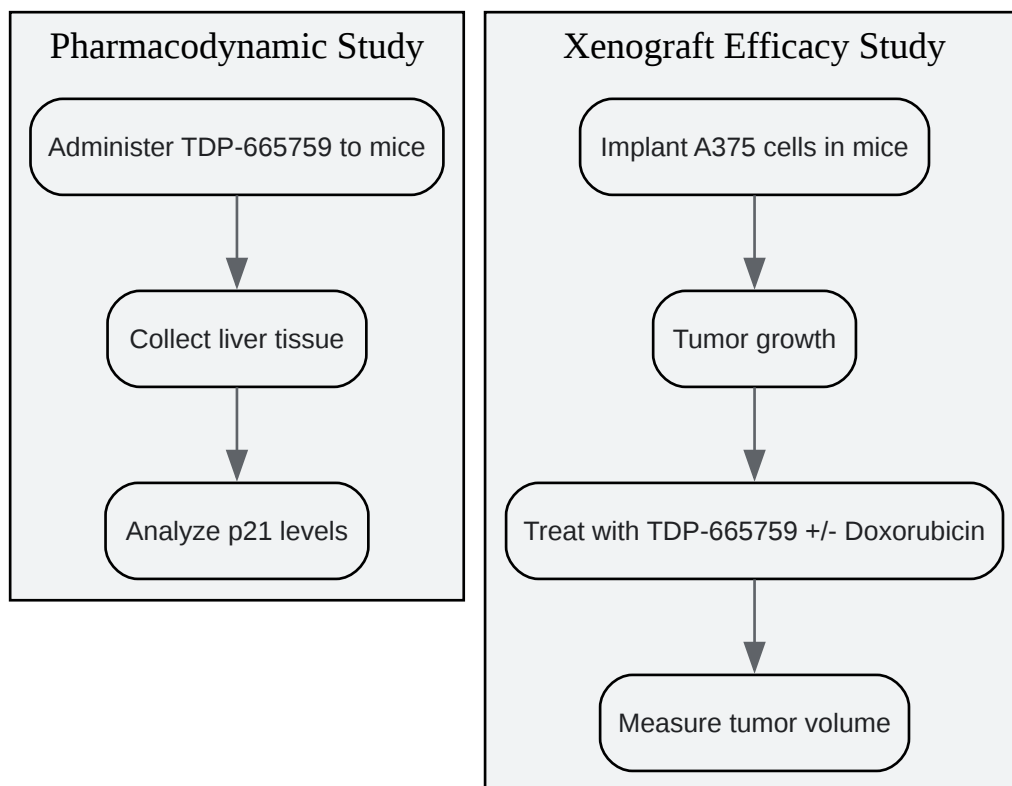
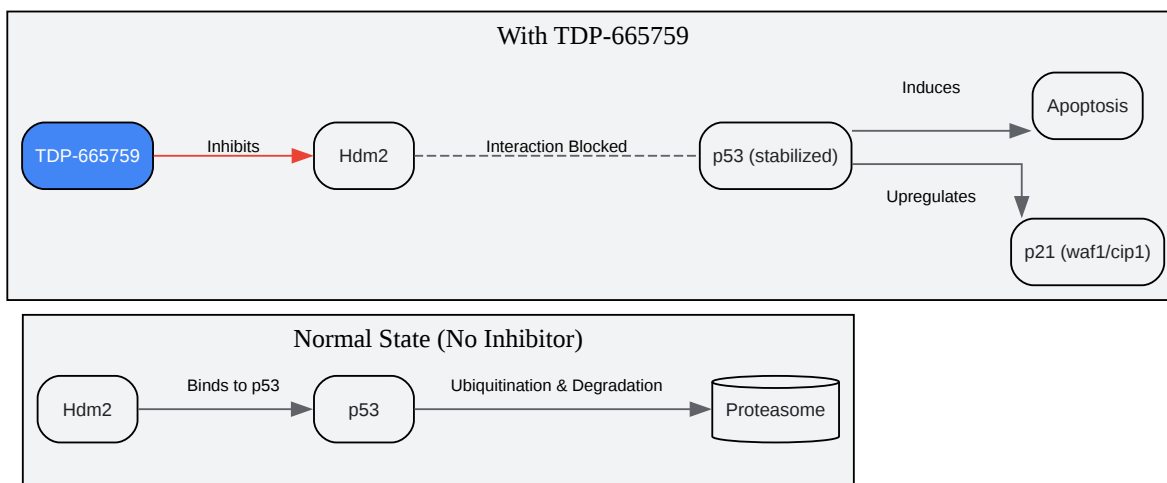
## Introduction

**TDP-665759** is a small molecule designed to disrupt the interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase Hdm2 (Human double minute 2). By inhibiting this interaction, **TDP-665759** aims to stabilize and activate p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells harboring wild-type p53. The initial investigations into **TDP-665759** have focused on its efficacy in preclinical cancer models. This guide synthesizes the available safety and toxicity-related findings from these early studies.

## Mechanism of Action and Signaling Pathway

**TDP-665759** functions by competitively binding to the p53-binding pocket of Hdm2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53. This leads to an

accumulation of p53 protein in the nucleus, where it can act as a transcription factor to upregulate the expression of target genes involved in cell cycle arrest and apoptosis, such as p21 (waf1/cip1).



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